N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Overview
Description
N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalimide Moiety: This step involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Amidation Reaction: The final step involves the formation of the amide bond between the phthalimide intermediate and the thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Uniqueness
N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the phthalimide moiety, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-11-13(8-9-16(12)21-18(23)17-7-4-10-26-17)22-19(24)14-5-2-3-6-15(14)20(22)25/h2-4,7-11,14-15H,5-6H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXOGQVNQBOFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3CC=CCC3C2=O)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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